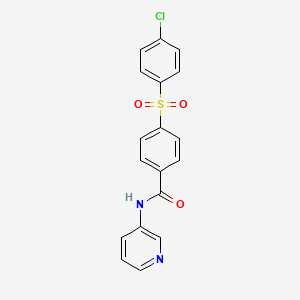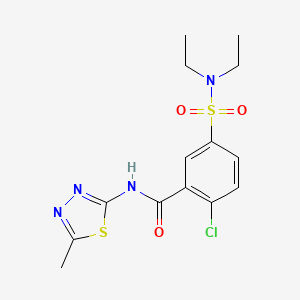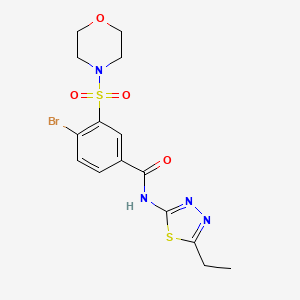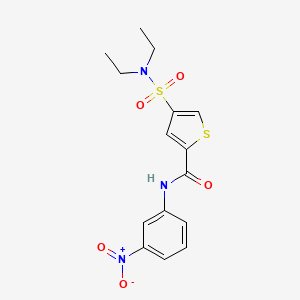
4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide
Overview
Description
4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide is an organic compound with the molecular formula C18H13ClN2O3S. It is a member of the sulfonylbenzamide family, characterized by the presence of a sulfonyl group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boron reagents, typically conducted in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)sulfonyl-N-phenylbenzamide
- 4-(4-chlorophenyl)sulfonyl-N-methylbenzamide
- 4-(4-chlorophenyl)sulfonyl-N-ethylbenzamide
Uniqueness
4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide is unique due to the presence of the pyridinyl group, which can confer distinct chemical and biological properties compared to other sulfonylbenzamides. This structural feature can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-14-5-9-17(10-6-14)25(23,24)16-7-3-13(4-8-16)18(22)21-15-2-1-11-20-12-15/h1-12H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMHYJVDCDJKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B3459782.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-N-phenylpiperidine-1-carbothioamide](/img/structure/B3459805.png)
![3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B3459811.png)

![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)

![[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B3459834.png)


![2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B3459850.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459882.png)
![4-amino-N-[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B3459885.png)
